
3-(4-氟-2-甲基苯基)丙酸
概述
描述
3-(4-Fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, featuring a fluorine atom and a methyl group attached to the benzene ring.
科学研究应用
3-(4-Fluoro-2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
安全和危害
The safety data sheet for a similar compound, 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the mist or vapors, to wear protective clothing and eye protection, and to use only in a well-ventilated area .
作用机制
Target of Action
The primary targets of 3-(4-Fluoro-2-methylphenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by 3-(4-Fluoro-2-methylphenyl)propanoic acid . Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 3-(4-fluoro-2-methylphenyl)propanoic acid is currently unavailable .
生化分析
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and exhibit a range of biological activities .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound is known to be a solid at ambient temperature .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 4-fluoro-2-methylbenzene with propanoic acid under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of 3-(4-Fluoro-2-methylphenyl)propanoic acid may involve large-scale Friedel-Crafts acylation or other proprietary methods optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
化学反应分析
Types of Reactions: 3-(4-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)propanoic acid derivatives such as ketones or aldehydes.
Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 2-(4-Fluorophenyl)propanoic acid
- 3-(2-Fluorophenyl)propanoic acid
- 3-(4-Methylphenyl)propanoic acid
Comparison: 3-(4-Fluoro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
属性
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSZWRPIFYZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450409 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166251-34-9 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
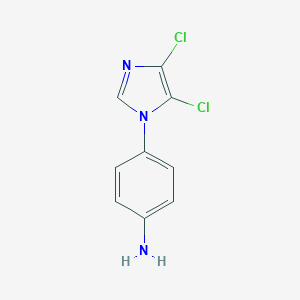
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
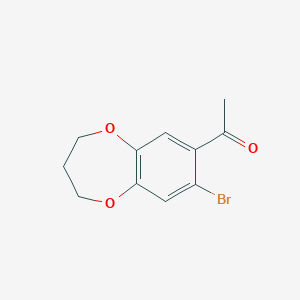


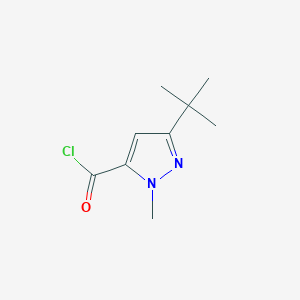

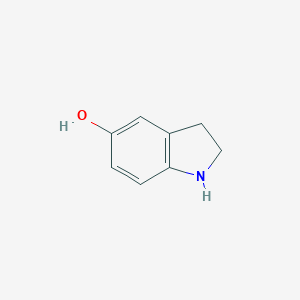
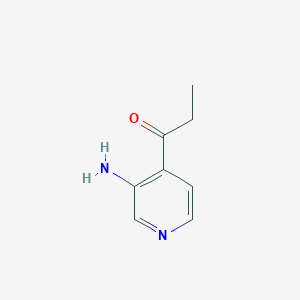

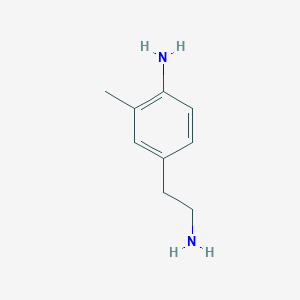

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
